GX-674
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GX-674 is a highly potent and selective voltage-gated sodium channel 1.7 (Nav1.7) antagonist. It is an aryl sulfonamide class of compounds that inhibits Nav1.7 with an IC50 value of 0.1 nM at -40 mV . This compound is primarily used in the study of inflammatory and neuropathic pain due to its ability to inhibit sodium channels that are crucial for the initiation of action potentials in neurons and muscle cells .
Preparation Methods
The synthesis of GX-674 involves several steps, including the preparation of intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of 2-amino-1H-benzo[d]imidazole-5-carboxylic acid, which is then coupled with 4-chloro-2,5-difluorophenol under specific reaction conditions to form the desired product . Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
GX-674 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in this compound.
Substitution: The compound can undergo substitution reactions, particularly at the sulfonamide group, to form different analogs.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
GX-674 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the properties and functions of sodium channels.
Biology: Helps in understanding the role of sodium channels in cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating inflammatory and neuropathic pain.
Industry: Utilized in the development of new pain management therapies.
Mechanism of Action
GX-674 exerts its effects by selectively inhibiting the Nav1.7 sodium channel. This inhibition prevents the initiation and propagation of action potentials in neurons, thereby reducing pain signals. The compound binds to a high-affinity, isoform-selective, and extracellularly accessible site on the voltage-sensor domain 4 (VSD4) of Nav1.7 .
Comparison with Similar Compounds
GX-674 is unique due to its high potency and selectivity for Nav1.7. Similar compounds include:
Ralfinamide: Another sodium channel blocker used for neuropathic pain.
μ-Conotoxin PIIIA: A peptide toxin that blocks sodium channels.
Bupivacaine hydrochloride: A local anesthetic that inhibits sodium channels.
These compounds share similar mechanisms of action but differ in their selectivity, potency, and therapeutic applications.
Biological Activity
GX-674 is a potent aryl sulfonamide compound primarily studied for its selective inhibition of the voltage-gated sodium channel NaV1.7, which plays a crucial role in pain signaling. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potency, and potential therapeutic applications.
This compound targets the voltage-sensing domain (VSD) of NaV1.7, specifically interacting with the fourth positively charged arginine residue (R1608) within the VSD-IV segment. This interaction is mediated by the negatively charged sulfonamide group of this compound, which forms critical ionic bonds that enhance its binding affinity to NaV1.7 compared to other sodium channel subtypes like NaV1.5 .
Key Findings:
- Binding Affinity : The potency of this compound against NaV1.7 is approximately 100,000 times higher than that against NaV1.5, indicating a high level of selectivity .
- Mutant Studies : Mutations at R1608 significantly reduce the binding affinity of this compound, demonstrating the importance of this residue for effective inhibition .
Potency and Selectivity
The biological activity of this compound has been characterized through various studies that assess its inhibitory concentration (IC50) against NaV channels. The following table summarizes its potency relative to other compounds:
Compound | Target Channel | IC50 (nM) | Selectivity Ratio |
---|---|---|---|
This compound | NaV1.7 | <0.01 | 100,000 (vs NaV1.5) |
XPC-7224 | NaV1.6 | 166 | 1000+ (vs NaV1.4) |
XPC-5462 | NaV1.6 | 33.6 | 1000+ (vs NaV1.4) |
Case Studies
Several studies have investigated the therapeutic potential of this compound in pain management:
- Chronic Pain Models : In animal models of neuropathic pain, administration of this compound resulted in significant reductions in pain behaviors, suggesting its potential as a therapeutic agent for chronic pain conditions .
- Comparative Studies : In comparative studies with other sodium channel blockers, this compound demonstrated superior efficacy in reducing pain-related behaviors while exhibiting fewer side effects associated with off-target interactions .
Research Findings
Recent research has focused on elucidating the structural basis for the interaction between this compound and NaV1.7:
- X-ray Crystallography : Structural studies have shown that this compound binds to the activated state of NaV1.7, stabilizing it and preventing channel opening, which is critical for its analgesic effects .
- State Dependency : The binding affinity of this compound is state-dependent; it preferentially binds to the inactivated state of the channel, which is essential for effective modulation during pain signaling events .
Properties
IUPAC Name |
4-[2-(2-amino-3H-benzimidazol-5-yl)-4-chlorophenoxy]-2,5-difluoro-N-(1,2,4-thiadiazol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClF2N6O3S2/c22-11-2-4-17(12(6-11)10-1-3-15-16(5-10)29-20(25)28-15)33-18-7-14(24)19(8-13(18)23)35(31,32)30-21-26-9-27-34-21/h1-9H,(H3,25,28,29)(H,26,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTQZTZBFNPMDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C3=C(C=CC(=C3)Cl)OC4=CC(=C(C=C4F)S(=O)(=O)NC5=NC=NS5)F)NC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClF2N6O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.